

# Application of 1,2,3-Trimethoxypropane in CO2 Capture Technologies

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Compound of Interest

Compound Name: 1,2,3-Trimethoxypropane

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#### **Abstract**

**1,2,3-Trimethoxypropane** (1,2,3-TMP), a derivative of glycerol, presents a promising avenue for the development of "green" physical solvents for carbon dioxide (CO2) capture.[1][2][3][4][5] This document provides a comprehensive overview of the application of 1,2,3-TMP in CO2 capture technologies, detailing its physical properties, CO2 solubility, and the experimental protocols for its synthesis and evaluation. The structural similarity of 1,2,3-TMP to polyether solvents used in established industrial processes like the Selexol process underscores its potential as a viable alternative.[1][2][3][4][5] The data and protocols presented herein are intended to guide researchers, scientists, and drug development professionals in exploring and advancing the use of this sustainable solvent.

### Introduction

The capture and sequestration of CO2 are critical strategies in mitigating greenhouse gas emissions. Physical solvents play a significant role in pre-combustion CO2 capture from high-pressure gas streams, such as in natural gas sweetening and integrated gasification combined cycle (IGCC) systems.[1][2] **1,2,3-Trimethoxypropane**, derived from the abundant and renewable resource glycerol, has emerged as a potential green solvent.[1][2][3][4][5] Its favorable physical properties, including low viscosity and promising CO2 solubility, make it an attractive candidate for further investigation and application.[1][3] This document outlines the



key characteristics of 1,2,3-TMP and provides standardized protocols for its synthesis and performance evaluation in the context of CO2 capture.

# Physicochemical Properties of 1,2,3-Trimethoxypropane

The physical properties of a solvent are crucial for its effectiveness and efficiency in a CO2 capture process. Key parameters such as density and viscosity influence pumping costs and mass transfer rates.

Table 1: Density of **1,2,3-Trimethoxypropane** at Various Temperatures[1]

Temperature (°C)	Density (g/cm³)
20	0.9696
30	0.9605
40	0.9513
50	0.9422
60	0.9330
70	0.9239
80	0.9147

Table 2: Viscosity of **1,2,3-Trimethoxypropane** at Various Temperatures[1]



Temperature (°C)	Viscosity (cP)
20	1.39
30	1.15
40	0.97
50	0.82
60	0.71
70	0.62
80	0.54

## CO2 Solubility in 1,2,3-Trimethoxypropane

The solubility of CO2 in the solvent is a primary indicator of its capture capacity. The following table summarizes the CO2 solubility in 1,2,3-TMP at various temperatures, expressed in terms of Henry's Law constants, volumetric solubility, and molality.

Table 3: CO2 Solubility in **1,2,3-Trimethoxypropane**[1]

Temperature (°C)	Henry's Constant (H, atm)	Volumetric Solubility (Sv, cm³(STP) CO <sub>2</sub> / (cm³ solvent·atm CO <sub>2</sub> ))	Molality per Pressure (Sm, mol CO <sub>2</sub> / (kg solvent·atm CO <sub>2</sub> ))
30	26.8	3.49	0.156
45	33.6	2.78	0.124
60	41.5	2.25	0.100
75	49.8	1.87	0.083

## **Experimental Protocols**

This protocol is adapted from the literature for the synthesis of 1,2,3-TMP from glycerol.[1]



#### Materials:

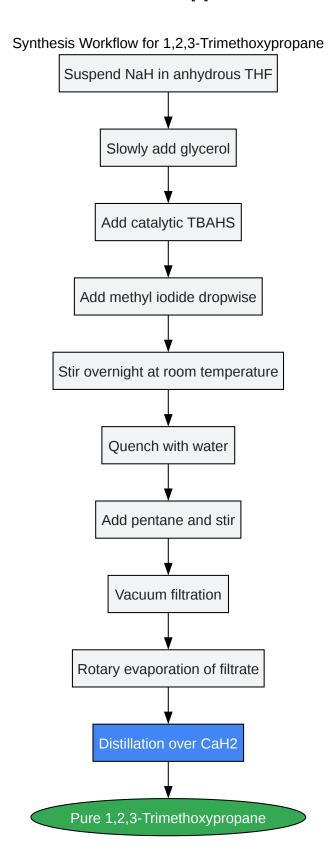
- Glycerol
- Sodium hydride (NaH)
- Methyl iodide (CH<sub>3</sub>I)
- Tetrabutylammonium hydrogen sulfate (TBAHS)
- Pentane
- Calcium hydride (CaH<sub>2</sub>)
- Anhydrous tetrahydrofuran (THF)

#### Procedure:

- In a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, addition funnel, and a condenser under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride in anhydrous THF.
- Slowly add glycerol to the suspension while stirring.
- Add a catalytic amount of TBAHS to the mixture.
- Add methyl iodide dropwise via the addition funnel. The reaction is exothermic; maintain the temperature with an ice bath if necessary.
- After the addition is complete, allow the reaction to stir at room temperature overnight.
- Quench the reaction by the slow addition of water.
- Add pentane to the reaction mixture and stir for several hours.
- Separate the solids by vacuum filtration.
- Reduce the filtrate volume via rotary evaporation.



• Distill the crude product over calcium hydride to obtain pure **1,2,3-trimethoxypropane**. The boiling point is reported as 66–69 °C at 90 mbar.[1]





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Caption: Synthesis of **1,2,3-Trimethoxypropane**.

This protocol describes the measurement of the density of 1,2,3-TMP using a digital density meter.[1]

#### Apparatus:

- Mettler-Toledo DM45 DeltaRange density meter or equivalent.
- Temperature-controlled water bath.

#### Procedure:

- Calibrate the density meter with deionized water and air at the desired measurement temperatures.
- Inject a sample of 1,2,3-TMP (minimum 1.2 cm<sup>3</sup>) into the measurement cell.
- Allow the sample to thermally equilibrate at the set temperature.
- Record the density reading. The measurement is based on the oscillation of a U-form tube.
- Repeat the measurement at 10 °C intervals from 20 to 80 °C.

This protocol details the measurement of the dynamic viscosity of 1,2,3-TMP.[1][2]

#### Apparatus:

- Brookfield DV-II+ Pro viscometer or equivalent.
- ULA (Ultra Low Adapter) spindle and jacketed sample cell.
- Temperature-controlled circulating bath.

#### Procedure:

Calibrate the viscometer with a standard fluid of known viscosity.



- Place a sufficient volume of 1,2,3-TMP (minimum 16 cm<sup>3</sup>) into the jacketed sample cell.
- Attach the ULA spindle.
- Set the circulating bath to the desired temperature and allow the sample to equilibrate.
- Set the spindle speed and record the torque reading to calculate the viscosity.
- Repeat the measurements at 10 °C intervals between 20 and 80 °C.

This protocol outlines a gravimetric method for determining the solubility of CO2 in 1,2,3-TMP. [1][2]

#### Apparatus:

- High-pressure glass vessel with a pressure transducer and thermocouple.
- · Magnetic stirrer.
- · Vacuum pump.
- · High-purity CO2 source.
- Analytical balance.

#### Procedure:

- Accurately weigh a known amount of 1,2,3-TMP into the pressure vessel.
- Assemble the apparatus and place the vessel in a temperature-controlled water bath on a magnetic stirrer.
- Degas the solvent by applying a vacuum to remove any dissolved air.
- Pressurize the vessel with CO2 to the desired pressure (e.g., 2 atm).
- Stir the mixture until the pressure stabilizes, indicating that equilibrium has been reached.
- Record the equilibrium pressure and temperature.

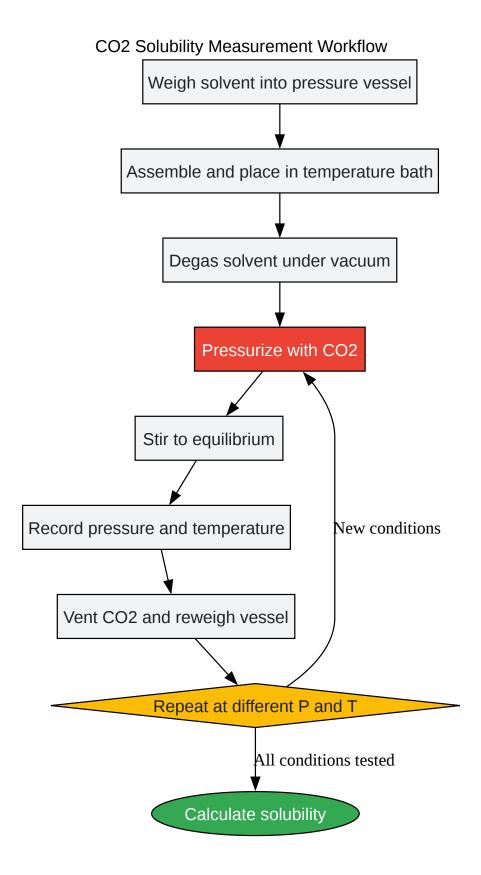
## Methodological & Application





- Carefully vent the CO2 and reweigh the vessel to determine the mass of absorbed CO2.
- Repeat the procedure at different pressures (e.g., 4 atm and 6 atm) and temperatures (e.g., 30, 45, 60, and 75 °C).
- Calculate the mole fraction of CO2 in the liquid phase and subsequently the Henry's Law constant.





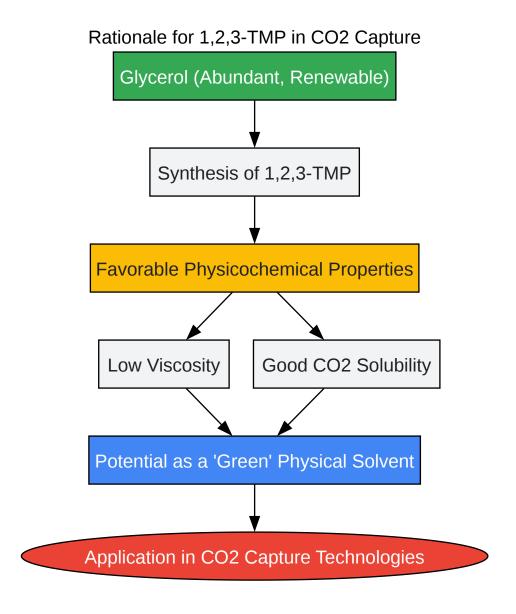
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Caption: Measurement of CO2 Solubility.



## **Logical Framework for Application**

The selection of 1,2,3-TMP for CO2 capture is based on a logical progression from its sustainable origin to its favorable performance characteristics.



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Caption: Rationale for 1,2,3-TMP in CO2 Capture.

## Conclusion

**1,2,3-Trimethoxypropane** demonstrates significant potential as a bio-derived physical solvent for CO2 capture applications.[1][2][3][4][5] Its favorable density, viscosity, and CO2 solubility,



coupled with its origin from a renewable feedstock, position it as a sustainable alternative to conventional solvents.[1] The protocols provided in this document offer a standardized framework for the synthesis and evaluation of 1,2,3-TMP, facilitating further research and development in this promising area. Future work should focus on process modeling and pilot-scale studies to fully assess its industrial viability and economic feasibility.

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